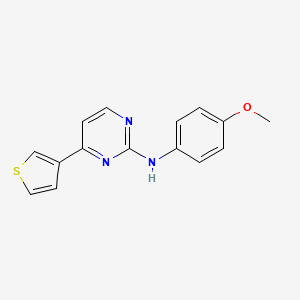
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine
説明
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine, also known as TH287, is a small molecule inhibitor that has shown promise in cancer treatment. This compound was first synthesized in 2012 by scientists at the University of Oxford, and since then, it has been the subject of several scientific studies. In
科学的研究の応用
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine has been the subject of several scientific studies, and its potential applications in cancer treatment have been explored extensively. In one study, N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine was shown to inhibit the growth of cancer cells in vitro and in vivo. Another study found that N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine could sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment. Additionally, N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine has been shown to inhibit the activity of a protein called MTH1, which is involved in DNA repair and has been implicated in cancer development.
作用機序
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine exerts its anti-cancer effects by inhibiting the activity of MTH1. MTH1 is an enzyme that is involved in the maintenance of intracellular nucleotide pools, and its activity is essential for cancer cell survival. N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine binds to MTH1 and prevents it from carrying out its normal function, leading to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine has been shown to have a selective toxicity towards cancer cells, with little to no toxicity towards normal cells. This selectivity is thought to be due to the higher levels of oxidative stress present in cancer cells, which makes them more vulnerable to the effects of MTH1 inhibition. N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine is a potent inhibitor of MTH1, making it a valuable tool for studying the role of this protein in cancer development. However, the complex synthesis of N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine and its relatively high cost may limit its use in some lab settings. Additionally, the selectivity of N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine towards cancer cells may limit its usefulness in studying the effects of MTH1 inhibition in normal cells.
将来の方向性
There are several potential future directions for research on N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine and its potential applications in cancer treatment. Other potential future directions include investigating the effects of N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine on other cellular pathways and exploring the use of N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine in combination with other cancer therapies.
Conclusion:
N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine, or N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine, is a small molecule inhibitor that has shown promise in cancer treatment. Its selective toxicity towards cancer cells and ability to sensitize cancer cells to radiation therapy make it a potential adjuvant therapy for cancer treatment. While the complex synthesis of N-(4-methoxyphenyl)-4-(3-thienyl)-2-pyrimidinamine and its relatively high cost may limit its use in some lab settings, further research on this compound is needed to fully understand its potential applications in cancer treatment.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-thiophen-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-19-13-4-2-12(3-5-13)17-15-16-8-6-14(18-15)11-7-9-20-10-11/h2-10H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRTZEABHFJTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(thiophen-3-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




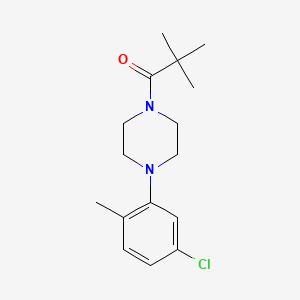
![1-[(4-methoxyphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B3745541.png)
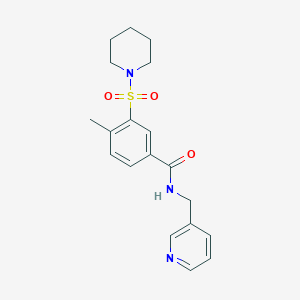
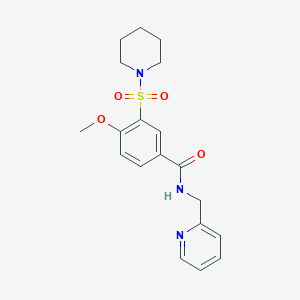
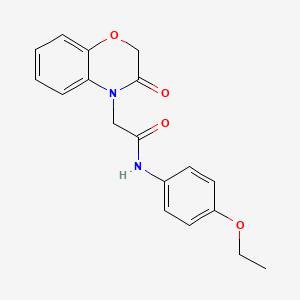
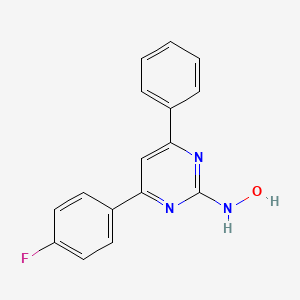
![2-[benzyl(2-naphthylmethyl)amino]ethanol](/img/structure/B3745574.png)
![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)
![N-benzyl-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B3745594.png)
![2-[(2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B3745608.png)

![ethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3745616.png)
![2-fluoro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3745632.png)